

"discovery and development of piperazine-based compounds"

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Compound of Interest

Compound Name: 2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide
CAS No.: 1148003-52-4
Cat. No.: B1403175

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The Piperazine Scaffold: A Technical Guide to Discovery and Development

Executive Summary: The Privileged Interface

In the lexicon of medicinal chemistry, piperazine (1,4-diazacyclohexane) is not merely a linker; it is a privileged scaffold. Ranking as the third most frequent nitrogen heterocycle in FDA-approved small molecules, it serves as a critical modulator of physicochemical properties. Its chair conformation minimizes steric strain while positioning substituents in defined vectors, and its two basic nitrogen atoms (

) allow for tunable ionization at physiological pH.

This guide moves beyond basic descriptions to provide a rigorous technical framework for deploying piperazine moieties in drug discovery, covering advanced synthesis, metabolic liabilities, and its evolving role in targeted protein degradation (PROTACs).

Medicinal Chemistry: Physicochemical & SAR Logic

Conformational Dynamics

Unlike flat aromatic linkers, piperazine introduces defined three-dimensional geometry. It predominantly exists in a chair conformation.

- **Equatorial Preference:** Bulky substituents at N1 and N4 prefer equatorial positions to minimize 1,3-diaxial interactions.
- **Vector Control:** This geometry directs substituents at an angle of approximately 60° relative to the ring plane, ideal for projecting pharmacophores into deep binding pockets (e.g., the solvent-exposed region of CDK4/6).

Solubility & Lipophilicity Modulation

- **The "Solubility Handle":** At physiological pH (7.4), the piperazine ring is often mono-protonated. This cationic character drastically improves aqueous solubility () without compromising membrane permeability () to the extent of permanent quaternization.
- **Bioisosterism:** Piperazine is frequently used as a bioisostere for piperidine or phenyl rings to lower and reduce metabolic clearance via aromatic hydroxylation.

Synthetic Architectures: Protocols & Causality

While classical

alkylation remains useful, it often suffers from over-alkylation and poor chemoselectivity. Modern drug development relies on transition-metal catalysis for precision.

Protocol: Pd-Catalyzed Buchwald-Hartwig Amination

This method is the gold standard for coupling piperazines to aryl halides, essential for synthesizing antipsychotics and kinase inhibitors.

Mechanism & Causality:

- Pd Source:

or

provides the active

species.
- Ligand: BINAP or Xantphos is critical. Bidentate ligands prevent

-hydride elimination and stabilize the reductive elimination step.
- Base:

or

. Strong bases facilitate the deprotonation of the amine bound to the metal center.

Step-by-Step Protocol (Self-Validating):

- Inert Atmosphere: Flame-dry a reaction vial and purge with Argon. Oxygen poisons the Pd catalyst.
- Reagent Loading: Add Aryl Bromide (1.0 equiv), Piperazine derivative (1.2 equiv),

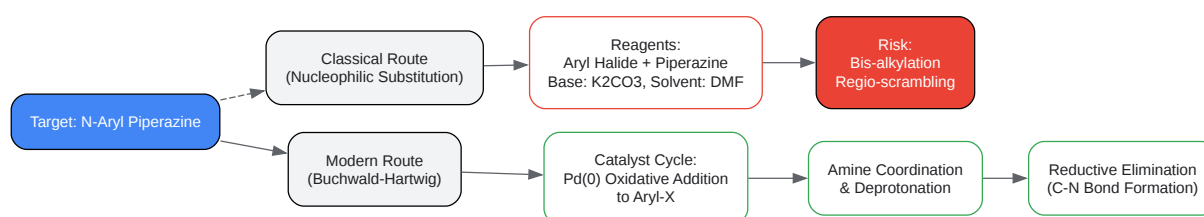
(1-2 mol%), and BINAP (2-4 mol%).
- Solvent: Add anhydrous Toluene or Dioxane (0.1 - 0.2 M concentration). Note: Solvents must be degassed to ensure reproducibility.
- Base Addition: Add

(1.5 equiv).
- Reaction: Seal and heat to 80-100°C for 12-18 hours.
- Workup: Cool, filter through a Celite pad (removes Pd black), and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Emerging Method: SnAP Reagents

For synthesizing substituted piperazines de novo rather than coupling existing rings, SnAP (Stannyl Amine Protocol) reagents allow the conversion of aldehydes into saturated N-heterocycles in a single step, accessing geometries difficult to reach via classical cyclization.

Visualization: Synthetic Workflows



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Figure 1: Comparison of Classical Nucleophilic Substitution vs. Modern Palladium-Catalyzed Cross-Coupling for Piperazine Synthesis.

Therapeutic Case Studies & Data

Oncology: CDK4/6 Inhibitors (Palbociclib)

In Palbociclib, the piperazine ring is not just a solubilizer; it is a specific binding element. The protonated nitrogen interacts with the solvent-exposed region of the kinase, improving selectivity for CDK4/6 over other kinases.

CNS: Aripiprazole (D2 Partial Agonist)

The piperazine moiety acts as a semi-rigid linker connecting the lipophilic quinolinone (head) to the dichlorophenyl (tail). The "cleft" of the piperazine ring is critical for inducing the specific conformational change in the D2 receptor that results in partial agonism rather than full antagonism.

Table 1: Key FDA-Approved Piperazine Drugs & Mechanism

Drug Name	Therapeutic Area	Target	Role of Piperazine
Palbociclib	Oncology	CDK4/6	Solvent interaction, solubility
Imatinib	Oncology	BCR-ABL	H-bonding with Glu286/Asp381
Olanzapine	Antipsychotic	5-HT2A / D2	Receptor affinity modulation
Cetirizine	Antihistamine	H1 Receptor	Zwitterionic character (low CNS penetration)
Dolutegravir	Antiviral (HIV)	Integrase	Metal chelation geometry support

ADME & Toxicology: The "Alerts"

While versatile, the piperazine ring introduces specific metabolic liabilities that must be screened early.

Metabolic Bioactivation

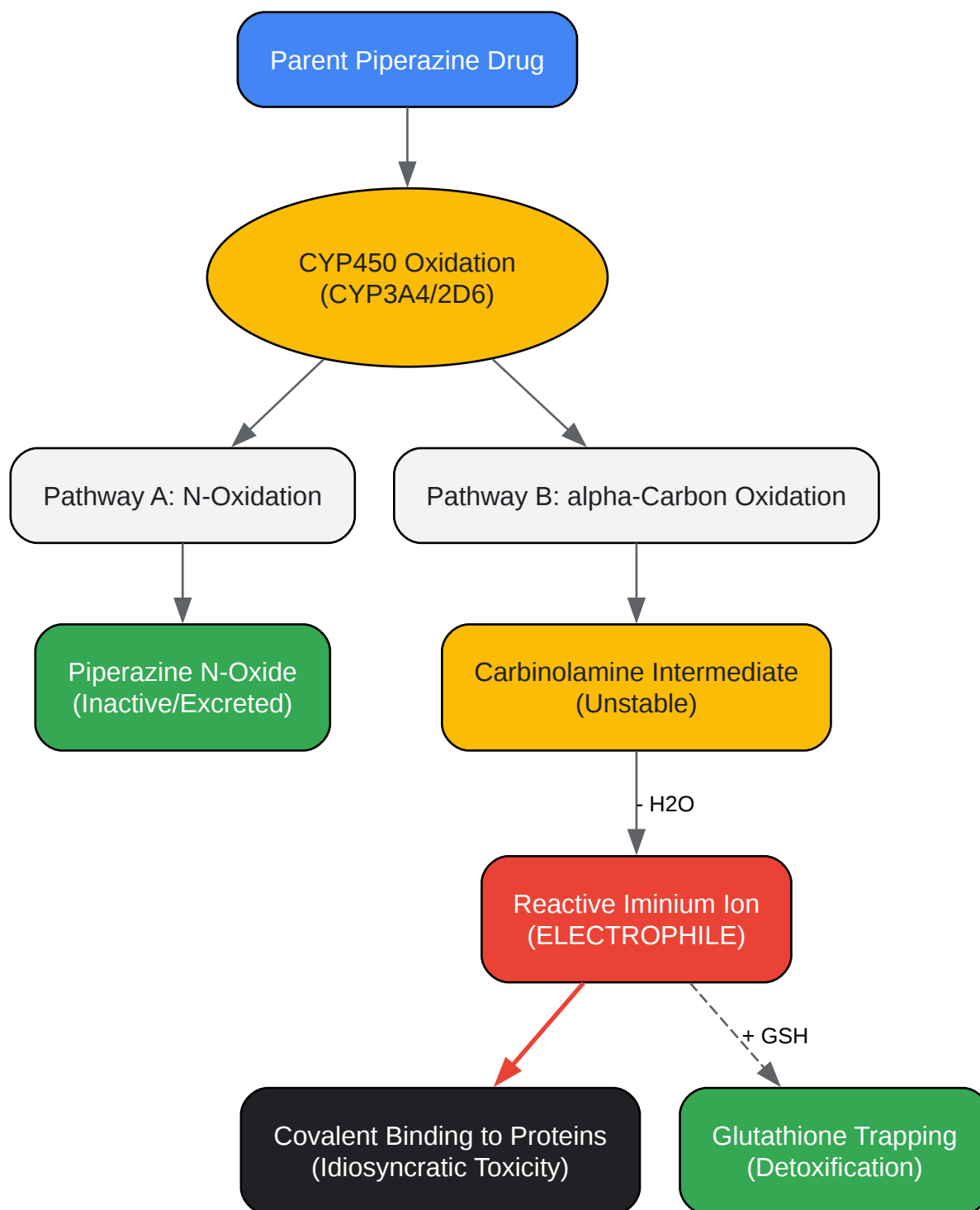
A critical failure mode for piperazine drugs is the formation of reactive metabolites.

- **Iminium Ion Formation:** Oxidation of the piperazine ring (often by CYP3A4) can generate a reactive cyclic iminium species. This electrophile can covalently bind to glutathione (GSH) or, more dangerously, to cellular proteins, leading to idiosyncratic toxicity.
- **N-Oxidation:** Formation of N-oxides is a common clearance pathway. While usually non-toxic, it can reduce potency.

CYP Inhibition

Piperazine derivatives are frequent inhibitors of CYP2D6.^[1] The basic nitrogen can coordinate with the heme iron of the cytochrome, leading to drug-drug interactions (DDIs).

Visualization: Metabolic Bioactivation Pathway



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Figure 2: Metabolic bioactivation pathways of piperazine. Pathway B represents a critical toxicity alert in lead optimization.

Future Directions: PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), the linker is no longer just a passive chain.[2] Piperazines are replacing PEG chains to introduce rigidification.

- Entropy: Piperazine linkers reduce the conformational entropy penalty upon ternary complex formation.
- Oral Bioavailability: The ionizable nitrogen improves the solubility of high molecular weight PROTACs, a major hurdle in their development (e.g., ARV-471 uses a piperazine-containing linker).

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